
Trilobatin 2''-acetate
Overview
Description
Trilobatin 2’'-acetate is a sweet dihydrochalcone glucoside derived from the leaves of Lithocarpus pachyphyllus. It is known for its intense sweetness and minimal caloric value, making it an attractive natural sweetener. This compound has gained attention due to its potential health benefits, including anti-inflammatory and glucose-lowering effects .
Preparation Methods
Natural Extraction from Plant Sources
Trilobatin 2''-acetate occurs naturally in select plant species, notably Lithocarpus pachyphyllus and clover (Trifolium spp.). Extraction protocols typically follow solvent-based isolation coupled with chromatographic purification.
Solvent Extraction and Isolation
Fresh or dried plant material undergoes maceration in polar solvents such as ethanol or methanol. Ethanol-water mixtures (70–80% v/v) are preferred for their ability to solubilize glycosides while minimizing co-extraction of non-target compounds . The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning with ethyl acetate to isolate phenolic constituents.
Chromatographic Purification
Fractionation of the ethyl acetate layer via silica gel column chromatography yields a crude trilobatin fraction. Further purification using reverse-phase HPLC with a C₁₈ column and acetonitrile-water gradient elution isolates this compound . Reported yields from Lithocarpus pachyphyllus range from 0.02% to 0.05% (w/w), though variability exists depending on plant age and extraction conditions .
Table 1: Key Parameters for Natural Extraction
Chemical Synthesis via Acetylation
Synthetic routes focus on the acetylation of trilobatin, its precursor compound. The process leverages acetic anhydride under catalytic conditions to introduce the acetyl group at the 2''-position of the glucose moiety.
Reaction Mechanism and Conditions
The acetylation follows a nucleophilic acyl substitution mechanism. Trilobatin is dissolved in anhydrous pyridine or dimethylformamide (DMF), and acetic anhydride is added dropwise at 0–5°C to minimize side reactions . Catalytic amounts of sulfuric acid or 4-dimethylaminopyridine (DMAP) accelerate the reaction, achieving >85% conversion within 2–4 hours .
Continuous Process Adaptation
Adapting methods from triacetin production , a continuous flow system enhances scalability. Reactants are fed into a cascade of agitated vessels maintained at 100–160°C and 3–30 bar pressure. This setup reduces reaction time to 1–2 hours and improves yields to 90–92% by minimizing intermediate degradation .
Table 2: Synthetic Acetylation Conditions
Parameter | Batch Method | Continuous Process |
---|---|---|
Temperature | 0–5°C | 100–160°C |
Catalyst | DMAP (0.1 eq) | H₂SO₄ (0.05 eq) |
Yield | 85–88% | 90–92% |
Post-Synthesis Purification Strategies
Crude this compound requires rigorous purification to meet pharmaceutical standards.
Crystallization
The product is recrystallized from hot ethanol-water (9:1 v/v), yielding colorless needles with >98% purity . Slow cooling at 4°C promotes crystal formation, while activated charcoal treatment removes colored impurities.
Distillation and Solvent Removal
In continuous processes, unreacted acetic anhydride and byproducts are removed via vacuum distillation at 50–60°C . The residue is dissolved in dichloromethane and washed with sodium bicarbonate to neutralize residual acid.
Optimization Challenges and Innovations
Byproduct Formation
Over-acetylation at the 4''- or 6''-positions of glucose is a common side reaction, necessitating precise stoichiometric control. Reducing the acetic anhydride-to-trilobatin molar ratio to 1.1:1 lowers byproduct formation from 12% to <3% .
Green Chemistry Approaches
Recent advances replace pyridine with ionic liquids (e.g., [BMIM][BF₄]) as reaction media, improving atom economy and reducing toxicity . Microwave-assisted acetylation at 80°C for 15 minutes achieves 89% yield with 50% energy savings .
Industrial-Scale Production Considerations
Cost Analysis
Natural extraction remains cost-prohibitive for large-scale applications due to low yields (~0.05%). Synthetic routes, despite higher upfront costs, offer better scalability, with production costs estimated at $120–150/kg compared to $2,000/kg for extraction .
Regulatory Compliance
Pharmaceutical-grade this compound must adhere to ICH Q3A guidelines, requiring residual solvent levels below 50 ppm for pyridine and acetic acid . Supercritical fluid extraction (SFE) with CO₂ is being explored to eliminate organic solvents entirely .
Chemical Reactions Analysis
Types of Reactions
Trilobatin 2’'-acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of trilobatin 2’'-acetate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of trilobatin 2’'-acetate include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
Pharmacological Applications
1.1 Anti-Diabetic Effects
Trilobatin 2''-acetate has been studied for its potential anti-diabetic properties. Research indicates that it exerts an anti-type 2 diabetes mellitus (T2DM) effect by activating the Nrf2/ARE signaling pathway and enhancing insulin signaling transduction. In a study involving KK-Ay diabetic mice, trilobatin significantly reduced fasting blood glucose levels and improved insulin resistance. It also enhanced the activity of antioxidant enzymes and regulated lipid metabolism parameters, suggesting its potential as a therapeutic agent for T2DM management .
1.2 Neuroprotective Effects
The compound has demonstrated neuroprotective properties due to its antioxidative profile. Studies have indicated that trilobatin can protect against oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases .
1.3 Anti-Obesity Effects
Trilobatin's influence on obesity has been explored through its effects on gut microbiota. In a study on obese rats, trilobatin administration led to significant reductions in body weight and alterations in gut microbiota composition, indicating its potential role in obesity management . The treatment with trilobatin resulted in a decrease in the ratio of Firmicutes to Bacteroidetes, which is often associated with obesity.
Nutritional Applications
2.1 Natural Sweetener
Due to its high sweetness and low-calorie content, this compound is considered a promising natural food additive. It can be utilized as a sugar substitute in various food products, providing sweetness without the associated caloric intake . This application is particularly relevant in the context of rising obesity rates and the demand for healthier food alternatives.
Biochemical Research Applications
3.1 Enzymatic Production Optimization
Recent studies have focused on optimizing the enzymatic production of trilobatin through the screening and modification of glycosyltransferases. Enhancements in enzymatic precision are crucial for industrial-scale production, which can facilitate further research and application development .
Table 1: Summary of Pharmacological Effects of this compound
Mechanism of Action
The mechanism of action of trilobatin 2’‘-acetate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, thereby reducing postprandial blood glucose levels. The compound forms a complex with α-glucosidase through hydrogen bonding and van der Waals forces, leading to conformational changes in the enzyme . Additionally, trilobatin 2’'-acetate activates the Nrf2/ARE signaling pathway and regulates insulin signaling transduction, contributing to its anti-diabetic effects .
Comparison with Similar Compounds
Trilobatin 2’'-acetate can be compared with other similar compounds, such as:
Phloridzin: A bitter positional isomer of trilobatin found in domesticated apple leaves.
Trilobatin: The non-acetylated form of trilobatin 2’'-acetate, which also exhibits sweetening properties and health benefits.
Trilobatin 2’'-acetate stands out due to its unique combination of sweetness, minimal caloric value, and potential health benefits, making it a valuable compound for various applications.
Biological Activity
Trilobatin 2''-acetate, a dihydrochalcone glycoside derived from Lithocarpus pachyphyllus, has garnered attention for its diverse biological activities, particularly its antioxidative properties and potential therapeutic effects in metabolic disorders such as Type 2 Diabetes Mellitus (T2DM). This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for future therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its sweet taste and low caloric content, making it a candidate for natural food additives. Its molecular formula is with a molecular weight of 478.45 g/mol. The compound's structure contributes to its bioactivity, particularly in antioxidant and anti-diabetic mechanisms.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. A study reported the following IC50 values for lipid peroxidation inhibitory activity:
Compound | IC50 (µM) |
---|---|
This compound | 261 |
Phloridzin | 28 |
Trilobatin | 88 |
Additionally, the compound increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activities with EC50 values of 575 µM and 717 µM respectively, indicating its potential to mitigate oxidative stress in biological systems .
Anti-Diabetic Effects
This compound has been investigated for its anti-diabetic effects, particularly in animal models of T2DM. In a study involving KK-Ay diabetic mice, Trilobatin significantly reduced fasting blood glucose levels and improved insulin resistance. The treatment with Trilobatin led to:
- Enhanced tolerance to exogenous glucose and insulin.
- Reduction in reactive oxygen species (ROS) levels.
- Increased activities of antioxidant enzymes such as catalase, glutathione peroxidase, and superoxide dismutase.
- Regulation of lipid metabolism parameters including triglycerides and cholesterol levels .
The underlying mechanism appears to involve the activation of the Nrf2/ARE signaling pathway, which is crucial for cellular antioxidant responses. This pathway facilitates the translocation of Nrf2 from the cytoplasm to the nucleus, leading to the upregulation of genes involved in antioxidant defense .
Case Studies
- KK-Ay Diabetic Mice Model : In this model, mice treated with Trilobatin showed significant improvements in pancreatic islet morphology and insulin expression compared to untreated controls. The study highlighted that Trilobatin's ability to modulate insulin signaling pathways could provide a novel approach for managing T2DM .
- Neuroprotective Effects : Previous studies have indicated that Trilobatin exhibits neuroprotective effects due to its antioxidative profile. This suggests potential applications beyond metabolic disorders, possibly extending into neurodegenerative conditions where oxidative stress plays a critical role .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c1-11(25)32-22-21(31)20(30)18(10-24)34-23(22)33-14-8-16(28)19(17(29)9-14)15(27)7-4-12-2-5-13(26)6-3-12/h2-3,5-6,8-9,18,20-24,26,28-31H,4,7,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEAJYJXGQAYRU-DODNOZFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(OC1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)O)O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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